molecular formula C12H15NO B155170 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- CAS No. 1886-38-0

2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-

Cat. No. B155170
CAS RN: 1886-38-0
M. Wt: 189.25 g/mol
InChI Key: MPEXVFWFXHUJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is a cyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as a β-lactam compound, which is a class of organic compounds that includes penicillin and cephalosporins.

Mechanism Of Action

The mechanism of action of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring structure of the compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the formation of cross-links between peptidoglycan chains. This ultimately leads to bacterial cell lysis and death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- have been extensively studied. The compound has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been shown to have low toxicity levels in animal studies.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- in lab experiments is its high potency and broad-spectrum antibacterial activity. However, the compound's instability in the presence of moisture and susceptibility to hydrolysis limit its use in some experiments.

Future Directions

There are several future directions for the research and development of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. One potential area of research is the synthesis of new analogs of the compound with improved stability and antibacterial activity. Additionally, the compound's potential use in the treatment of other diseases, such as cancer, is an area of interest for future research. Finally, further studies on the compound's mechanism of action and its interactions with other drugs could lead to new therapeutic applications.

Synthesis Methods

The synthesis of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is achieved through a multistep process that involves the reaction of various reagents. The most common method involves the reaction of ethyl-3-oxobutanoate, benzaldehyde, and methylamine in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of the compound.

Scientific Research Applications

2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new antibiotics. The compound's β-lactam ring structure makes it a potential candidate for the treatment of bacterial infections.

properties

CAS RN

1886-38-0

Product Name

2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-ethyl-1-methyl-3-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

MPEXVFWFXHUJME-UHFFFAOYSA-N

SMILES

CCC1(CN(C1=O)C)C2=CC=CC=C2

Canonical SMILES

CCC1(CN(C1=O)C)C2=CC=CC=C2

Other CAS RN

1886-38-0

Origin of Product

United States

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